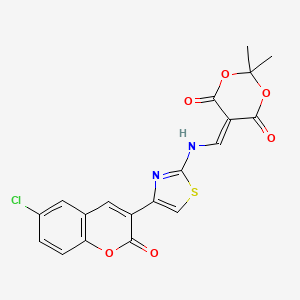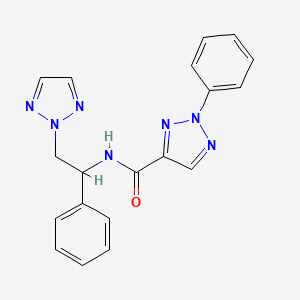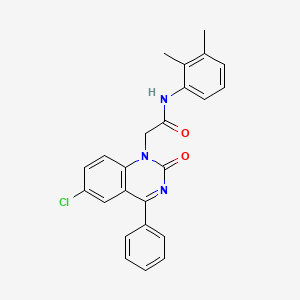
methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as MDB or MDBGN, and it is a glycine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
MDBGN works by inhibiting the activity of GABA transporters, which are responsible for removing GABA from the synaptic cleft. This leads to an increase in the levels of GABA in the brain, which can have various effects on neuronal activity. MDBGN has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
MDBGN has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, MDBGN has been shown to have analgesic effects, suggesting its potential as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
MDBGN has several advantages for lab experiments, including its ability to selectively inhibit GABA transporters and its high purity and yield. However, its potential therapeutic effects have not been fully elucidated, and its mechanism of action may not be fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on MDBGN. One area of research could focus on its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity. Finally, research could focus on developing new derivatives of MDBGN that have improved efficacy and safety profiles.
Synthesemethoden
The synthesis of MDBGN involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylsulfonyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with glycine methyl ester to produce the final product, MDBGN. The synthesis of MDBGN has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
MDBGN has been used in various scientific studies due to its ability to inhibit the activity of γ-aminobutyric acid (GABA) transporters. GABA is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. By inhibiting these transporters, MDBGN can increase the levels of GABA in the brain, leading to potential therapeutic effects.
Eigenschaften
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-17-12(14)8-13(20(2,15)16)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMHVWNYVWURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2924885.png)



![2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2924895.png)

![3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(trifluoromethyl)benzyl)propanamide](/img/structure/B2924897.png)
![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)

